molecular formula C13H21NO5 B562327 Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate CAS No. 158392-74-6

Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate

Cat. No.: B562327
CAS No.: 158392-74-6
M. Wt: 271.313
InChI Key: BJPCXZMEJRLORA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acids and peptides. The Boc group is known for its stability under acidic conditions and its ease of removal under mildly basic conditions, making it a popular choice for protecting amine functionalities during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S)-1-(tert-butoxycarbonyl)-4,4-dimethylpyroglutamate typically involves the protection of the amine group of 4,4-dimethylpyroglutamic acid with a tert-butoxycarbonyl group. This can be achieved using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility,

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4,4-dimethyl-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-8(9(15)18-6)7-13(4,5)10(14)16/h8H,7H2,1-6H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPCXZMEJRLORA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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